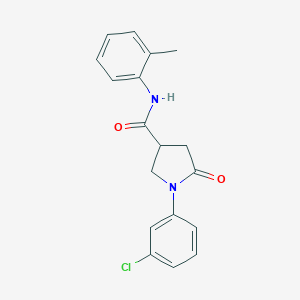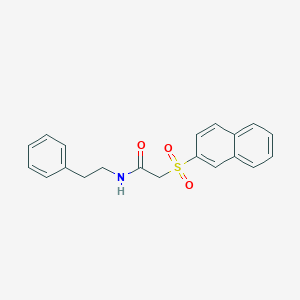
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CPP belongs to the class of compounds known as GABA aminotransferase inhibitors, which are being studied for their ability to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mécanisme D'action
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in the brain, including increasing GABA levels, reducing neuronal excitability, and decreasing seizure activity. Studies have also shown that 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to modulate GABA activity in the brain, which can be useful for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of using 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, researchers may investigate the use of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Finally, further studies may be needed to fully understand the mechanisms underlying the effects of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 2-methylphenylamine to form 3-chloro-N-(2-methylphenyl)benzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been the subject of extensive research for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. Studies have shown that 1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can increase GABA levels in the brain, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Propriétés
Nom du produit |
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C18H17ClN2O2 |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-5-2-3-8-16(12)20-18(23)13-9-17(22)21(11-13)15-7-4-6-14(19)10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23) |
Clé InChI |
MYXKBAJLCVKPIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)



![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)